7-methoxy-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran . Another approach is the one-pot multicomponent reaction involving aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted pyrazoloquinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent sensor due to its photophysical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-1H-pyrazolo[3,4-b]quinoline include other pyrazoloquinolines such as:
- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
- 1-Phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline
Uniqueness
What sets this compound apart is the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to other pyrazoloquinolines.
Properties
CAS No. |
156461-95-9 |
---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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